molecular formula C19H18FN3O4 B2715942 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 954667-61-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2715942
CAS No.: 954667-61-9
M. Wt: 371.368
InChI Key: RAUZEVDLSNADAZ-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide is a chemical compound with the molecular formula C19H18FN3O4 and a molecular weight of 371.4 g/mol . This benzamide derivative features a pyrrolidinone core and a 4-fluorophenyl group, a structural motif often explored in medicinal chemistry for its potential to interact with biological targets. Compounds with similar fluorophenyl and pyrrolidinone structures have been investigated as key intermediates or scaffolds in the design of peptidomimetic inhibitors for viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro) . The structural components of this molecule suggest potential utility as a building block in organic synthesis or as a candidate for screening in drug discovery programs, particularly in the development of covalent or non-covalent enzyme inhibitors. Researchers can leverage this compound to explore structure-activity relationships (SAR) or as a precursor for further chemical modification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-12-16(3-2-4-17(12)23(26)27)19(25)21-10-13-9-18(24)22(11-13)15-7-5-14(20)6-8-15/h2-8,13H,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZEVDLSNADAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine-containing reagent reacts with the pyrrolidinone intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety to the pyrrolidinone-fluorophenyl intermediate. This can be accomplished using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Carbonyl Group: Formation of the corresponding alcohol.

    Substitution of Fluorine: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Its design allows it to interact with biological macromolecules, potentially modulating pathways involved in disease processes.

2. Biological Studies
Research indicates that N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide may interact with specific receptors or enzymes, influencing signaling pathways related to neurotransmission, particularly those involving dopamine. This interaction suggests its potential use in neuropharmacology and treatment strategies for neurological disorders.

3. Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in the development of new synthetic methodologies.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Anti-Cancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, studies have shown significant inhibition of tumor growth in xenograft models when treated with this compound.
  • Neuropharmacological Effects : In vitro studies indicate that this compound may enhance dopaminergic signaling, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidinone ring provides structural rigidity, contributing to the overall stability and bioactivity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Compound Name Core Structure Functional Groups Biological Target (Inferred)
Target Compound Pyrrolidinone-Benzamide 4-Fluorophenyl, 3-Nitro, 2-Methyl Kinase inhibition
N-(2-Amino-3-Nitrophenyl)-3-(4-Methylpiperazin-1-yl)-5-Trifluoromethylbenzamide Benzamide-Piperazine Trifluoromethyl, 3-Nitro, Amino FLT3 kinase (docking studies)
N-[2-Fluoro-5-(2-Methyl-4-Oxopyrido[2,3-d]pyrimidin-3(4H)-yl)Phenyl]-4-Methyl-3-Nitrobenzamide Pyridopyrimidine-Benzamide 2-Fluoro, 3-Nitro, 4-Methyl Anticancer (DNA topoisomerase II)
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-Trifluoromethylbenzamide) Benzamide Trifluoromethyl, Isopropoxy Fungicide (succinate dehydrogenase)

Key Findings and Implications

Nitro Group Positioning :

  • The meta-nitro group in the target compound may enhance electrophilic reactivity compared to para-substituted analogs (e.g., ), influencing interactions with nucleophilic residues in enzyme active sites .

Fluorine Effects: Fluorine at the 4-position of the phenyl ring (target compound) improves metabolic stability and membrane permeability relative to non-fluorinated analogs, a trend observed in fluorophenyl-containing pharmaceuticals () .

Comparative Bioactivity: Piperazine-containing analogs () exhibit stronger FLT3 inhibition due to basic nitrogen atoms facilitating ionic interactions, whereas the target compound’s pyrrolidinone may favor hydrophobic binding .

Research Challenges and Opportunities

  • Metabolic Stability : The nitro group in the target compound may pose metabolic liabilities, as seen in pesticide benzamides (), necessitating prodrug strategies or structural modifications .
  • Synthetic Complexity: The pyrrolidinone core requires multi-step synthesis, contrasting with simpler benzamide derivatives (). Computational tools like SHELXL () and WinGX () can aid in crystallographic validation of intermediates .

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidinone ring, a fluorophenyl group, and a nitrobenzamide moiety, suggesting diverse pharmacological properties. Understanding its biological activity is crucial for its potential therapeutic applications.

The molecular formula of this compound is C19H19F2N3O2C_{19}H_{19}F_{2}N_{3}O_{2} with a molecular weight of approximately 359.377 g/mol. The structure includes key functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC19H19F2N3O2
Molecular Weight359.377 g/mol
InChI KeyCYLLENZJVBNWHC-UHFFFAOYSA-N
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

Biological Activity Overview

Recent studies have highlighted the biological activities associated with nitro compounds, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, this compound exhibits significant potential in various biological assays.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. Research indicates that derivatives of nitrobenzamide exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound's structure suggests it may inhibit bacterial growth through mechanisms involving DNA damage or interference with metabolic pathways.

Anticancer Activity

Studies on related compounds have shown promising anticancer effects. For instance, nitro-substituted benzamides have been reported to induce apoptosis in cancer cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation. Further research is necessary to evaluate the specific anticancer efficacy of this compound in various cancer models.

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluating various nitro compounds identified a derivative with an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against M. tuberculosis H37Rv, suggesting that structural modifications could enhance activity against resistant strains .
  • Cytotoxicity Assays : In vitro assays have demonstrated that certain nitro compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable safety profile . This suggests that this compound could be further explored for its therapeutic index.

The proposed mechanism of action for nitro compounds typically involves:

  • Inhibition of DNA Synthesis : Nitro groups can generate reactive intermediates that damage bacterial DNA.
  • Interference with Folate Metabolism : Some derivatives may inhibit enzymes involved in folate synthesis, crucial for bacterial growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide?

  • Answer : The synthesis typically involves multi-step protocols, including:

  • Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors under acidic or basic conditions to generate the 5-oxopyrrolidine scaffold.
  • Substitution Reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Amide Coupling : Condensation of the pyrrolidinone intermediate with 2-methyl-3-nitrobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Nitro Group Positioning : Careful regioselective nitration of the benzamide moiety to avoid undesired isomers, monitored by TLC and NMR .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer :

  • NMR : 1^1H NMR confirms the methyl group (δ ~2.3 ppm), fluorophenyl protons (δ ~7.1–7.4 ppm), and pyrrolidinone protons (δ ~3.0–4.0 ppm). 13^{13}C NMR identifies the carbonyl (C=O) at ~170 ppm and nitro group resonance .
  • Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error to confirm molecular formula .
  • IR Spectroscopy : Stretching vibrations for amide (N–H: ~3300 cm1^{-1}, C=O: ~1650 cm1^{-1}) and nitro groups (asymmetric stretch: ~1520 cm1^{-1}) .

Q. What crystallographic strategies are used to resolve its 3D structure?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply full-matrix least-squares methods in SHELXL, with anisotropic displacement parameters for non-H atoms. H atoms are positioned geometrically .
  • Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps for errors .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidinone ring inform SAR studies?

  • Answer :

  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planarity (e.g., amplitude qq and phase angle ϕ\phi) from SCXRD data .
  • Computational Modeling : DFT calculations (B3LYP/6-31G**) predict low-energy conformers and assess steric effects of the 4-fluorophenyl and benzamide groups .
  • Biological Relevance : Correlate puckering with binding affinity in enzyme assays (e.g., rigidity vs. flexibility for target engagement) .

Q. What strategies address contradictions in biological activity data across assays?

  • Answer :

  • Assay Optimization : Control variables like solvent (DMSO concentration <1%), pH, and temperature to minimize false positives .
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular viability assays (MTT) to confirm target specificity .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. How to mitigate regioselectivity challenges during nitration of the benzamide moiety?

  • Answer :

  • Directed Nitration : Employ protecting groups (e.g., acetyl on the pyrrolidinone N) to shield reactive sites and direct nitration to the meta position .
  • Catalytic Control : Use mixed acids (HNO3_3/H2_2SO4_4) with zeolites or ionic liquids to enhance para/ortho selectivity .
  • In-Situ Monitoring : Track reaction progress with inline IR or Raman spectroscopy to halt at the desired nitro intermediate .

Methodological Notes

  • Key References : SHELX , synthetic protocols , conformational analysis , and biological applications .
  • Data Tables : Refer to SCXRD refinement statistics (R-factors, bond lengths/angles) in SHELXL outputs and NMR/HRMS datasets in synthesis studies .

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